

A Researcher's Guide to Electrophilic Amination: Comparing Alternatives to O-(mesitylsulfonyl)hydroxylamine

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Compound of Interest

Compound Name: *O*-(mesitylsulfonyl)hydroxylamine

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O-(mesitylsulfonyl)hydroxylamine (MSH) has long been a staple reagent for electrophilic amination, a crucial transformation in organic synthesis for the formation of carbon-nitrogen bonds. However, its inherent instability and potential for explosive decomposition have driven a pressing need for safer and more efficient alternatives.^[1] This guide provides a comprehensive comparison of prominent alternative reagents, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Performance Comparison of Electrophilic Aminating Reagents

The efficacy of an aminating reagent is highly dependent on the substrate and desired transformation. The following table summarizes the performance of MSH and its key alternatives across various amination reactions, highlighting yields, reaction conditions, and safety considerations.

Reagent	Abbreviation	Typical Application	Substrate Example	Yield (%)	Key Advantages	Disadvantages
O-(mesitylsulfonyl)hydroxylamine	MSH	General electrophilic amination	N-Amination of pyridines	~70-90%	High reactivity	Explosive hazard[1]
O-(diphenylphosphinyl)hydroxylamine	DPPH	Amination of (hetero)aryl boronic acids	4-Methoxyphenylboronic acid	>90%	Bench-stable solid, mild conditions, broad scope, good for electron-deficient substrates[2][3][4]	Primarily for boronic acids/esters
O-(p-nitrobenzyl)hydroxylamine	NbzONH ₂	N-Amination of oxazolidinones	4-Phenyl-2-oxazolidinone	95%	Superior yields for specific substrates, stable solid[5][6]	Limited scope compared to MSH
Hydroxylamine-O-sulfonic acid	HOSA	N-Amination of heterocycles	2-Methylbenzimidazole	62%	Inexpensive, readily available[7]	Often requires harsher conditions, moderate yields
N-Sulfonyl Oxaziridines	(e.g., Davis oxaziridine)	Intramolecular C(sp ³)-H amination	Dihydrostilbene derivative	81% (over 2 steps)	Enables challenging C-H aminations, high	Often requires metal catalysis, substrate-

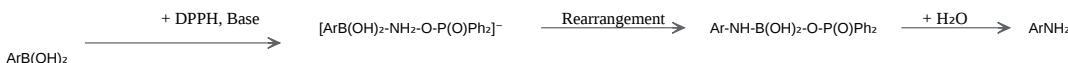
					regioselectivity[8]	specific synthesis
O-(2,4-dinitrophenyl)hydroxylamine	DPH	Aziridination, sulfoximine synthesis	Styrene	~70-80%	Byproduct Safer alternative to MSH for specific application s[1][9]	(2,4-dinitrophenol) is toxic and potentially explosive[1]

In-Depth Look at Key Alternatives

O-(diphenylphosphinyl)hydroxylamine (DPPH)

DPPH has emerged as a highly effective and safe reagent, particularly for the synthesis of primary anilines from (hetero)aryl boronic acids and esters.[2][3] It is a bench-stable solid that operates under mild, often metal-free, conditions at room temperature.[4][10] A key advantage of DPPH is its broad substrate scope, exceptional functional group tolerance, and its effectiveness with electron-deficient aryl boronic acids, which are often challenging substrates for other methods.[2][3] The reaction rate is notably insensitive to the electronic properties of the aryl group, distinguishing it from other hydroxylamine-derived reagents.[10]

Reaction Mechanism with Boronic Acids: The proposed mechanism involves an initial reversible adduct formation between DPPH and the boronic acid. This is followed by a 1,2-aryl shift from the boron to the nitrogen atom, and subsequent rapid hydrolysis of the intermediate to yield the primary aniline.[2][10]



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